molecular formula C15H18O3 B1614238 2-Carboethoxyphenyl cyclopentyl ketone CAS No. 898791-38-3

2-Carboethoxyphenyl cyclopentyl ketone

Cat. No.: B1614238
CAS No.: 898791-38-3
M. Wt: 246.3 g/mol
InChI Key: QGFXNVALZXXSCB-UHFFFAOYSA-N
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Description

2-Carboethoxyphenyl cyclopentyl ketone is an organic compound with the molecular formula C15H18O3 It is an ester derived from benzoic acid and cyclopentanecarbonyl chloride

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Carboethoxyphenyl cyclopentyl ketone can be synthesized through the esterification of benzoic acid with cyclopentanecarbonyl chloride in the presence of an acid catalyst. The reaction typically involves the following steps:

    Formation of Acid Chloride: Cyclopentanecarboxylic acid is first converted to cyclopentanecarbonyl chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

    Esterification: The resulting cyclopentanecarbonyl chloride is then reacted with ethyl benzoate in the presence of a base such as pyridine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Carboethoxyphenyl cyclopentyl ketone undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield benzoic acid and cyclopentanecarboxylic acid.

    Reduction: Reduction of the ester using reducing agents like lithium aluminum hydride (LiAlH4) can produce the corresponding alcohols.

    Substitution: The ester group can be substituted by nucleophiles such as amines to form amides.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines such as methylamine or ethylamine in the presence of a base like triethylamine.

Major Products

    Hydrolysis: Benzoic acid and cyclopentanecarboxylic acid.

    Reduction: Benzyl alcohol and cyclopentanol.

    Substitution: Corresponding amides.

Scientific Research Applications

2-Carboethoxyphenyl cyclopentyl ketone has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: The compound is explored for its potential use in drug development due to its unique structural properties.

    Material Science: It is investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Carboethoxyphenyl cyclopentyl ketone involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and cyclopentanecarboxylic acid, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Carboethoxyphenyl cyclopentyl ketone can be compared with other similar compounds such as:

    Ethyl benzoate: A simpler ester with a similar benzoic acid moiety but lacking the cyclopentanecarbonyl group.

    Cyclopentanecarboxylic acid esters: Compounds with similar cyclopentanecarbonyl groups but different ester moieties.

Uniqueness

The uniqueness of this compound lies in its combination of the benzoic acid and cyclopentanecarbonyl groups, which imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceuticals.

Properties

IUPAC Name

ethyl 2-(cyclopentanecarbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-2-18-15(17)13-10-6-5-9-12(13)14(16)11-7-3-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFXNVALZXXSCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642558
Record name Ethyl 2-(cyclopentanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-38-3
Record name Ethyl 2-(cyclopentanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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